2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide
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Overview
Description
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential applications in various fields, including pharmacology and medicinal chemistry. This compound is known for its complex structure, which includes a phenyl group, a morpholino group, and an ethanesulfonamide moiety.
Preparation Methods
The synthesis of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the morpholino intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study cellular processes.
Medicine: It has shown promise as a pharmacological agent with potential analgesic properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide can be compared with other similar compounds, such as:
2-phenyl-N-(2-(2-morpholino)ethyl)ethanesulfonamide: This compound lacks the phenyl group on the morpholino ring, which may result in different pharmacological properties.
N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide: This compound lacks the phenyl group on the ethanesulfonamide moiety, which may affect its chemical reactivity and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, a compound with potential therapeutic applications, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a phenyl group, a morpholino ring, and an ethanesulfonamide moiety, which contribute to its unique biochemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate cellular signaling pathways by binding to these targets, which can lead to various physiological effects.
- Receptor Interaction : The compound may exhibit affinity for certain receptors involved in pain modulation and cellular growth.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes that play roles in inflammatory processes and cancer progression.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor cell growth through mechanisms involving apoptosis and modulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
Comparative Analysis with Similar Compounds
A comparison with similar sulfonamide derivatives reveals distinct differences in biological activity:
Compound | Key Features | Biological Activity |
---|---|---|
2-phenyl-N-(2-(2-morpholino)ethyl)ethanesulfonamide | Lacks phenyl group on morpholino | Reduced affinity for target receptors |
N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide | Lacks phenyl group on sulfonamide moiety | Altered chemical reactivity |
The presence of the additional phenyl group in this compound enhances its binding affinity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- In Vitro Studies : Research demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against tumor cells .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated favorable absorption and distribution characteristics, supporting its potential for further development .
Properties
IUPAC Name |
2-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,16-11-18-7-3-1-4-8-18)21-12-13-22-14-15-25-20(17-22)19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZXKPLLXNHCHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.